3-(Benzylsulfanyl)pyrazine-2-carboxylic acid
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Overview
Description
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C12H10N2O2S and a molecular weight of 246.29 g/mol . This compound is characterized by a pyrazine ring substituted with a benzylsulfanyl group and a carboxylic acid group. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(Benzylsulfanyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, affecting protein structure and function. These interactions can modulate various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
3-(Benzylsulfanyl)pyrazine-2-carboxylic acid can be compared with other similar compounds such as:
3-(Methylsulfanyl)pyrazine-2-carboxylic acid: Similar structure but with a methyl group instead of a benzyl group.
3-(Phenylsulfanyl)pyrazine-2-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.
3-(Ethylsulfanyl)pyrazine-2-carboxylic acid: Similar structure but with an ethyl group instead of a benzyl group. The uniqueness of this compound lies in its benzylsulfanyl group, which provides distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-benzylsulfanylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)10-11(14-7-6-13-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNDPRPCKFNBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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